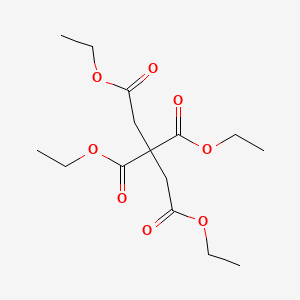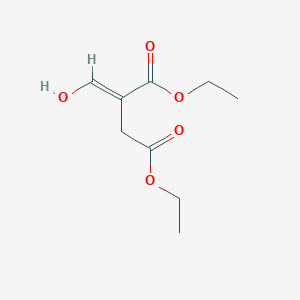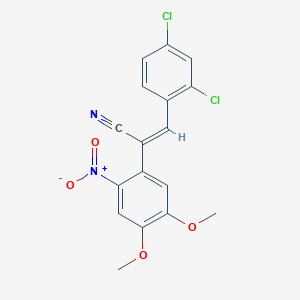
(2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile is an organic compound characterized by its complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dichlorophenyl Intermediate: Starting with a suitable dichlorobenzene derivative, various substitution reactions can introduce the desired functional groups.
Coupling with Dimethoxy-Nitrophenyl Intermediate: The intermediate is then coupled with a dimethoxy-nitrophenyl compound through a reaction such as a Suzuki coupling or a Heck reaction.
Formation of the Propenenitrile Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted aromatic compounds
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-3-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)-2-propenenitrile
- (2Z)-3-(2,4-dichlorophenyl)-2-(4-nitrophenyl)-2-propenenitrile
- (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxyphenyl)-2-propenenitrile
Uniqueness
The presence of both dichlorophenyl and dimethoxy-nitrophenyl groups in (2Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)-2-propenenitrile makes it unique compared to similar compounds
Propiedades
Fórmula molecular |
C17H12Cl2N2O4 |
|---|---|
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
(Z)-3-(2,4-dichlorophenyl)-2-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12Cl2N2O4/c1-24-16-7-13(15(21(22)23)8-17(16)25-2)11(9-20)5-10-3-4-12(18)6-14(10)19/h3-8H,1-2H3/b11-5+ |
Clave InChI |
LSVGTCZWQYTFNB-VZUCSPMQSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


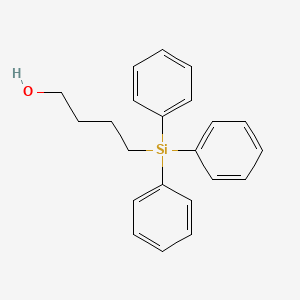
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
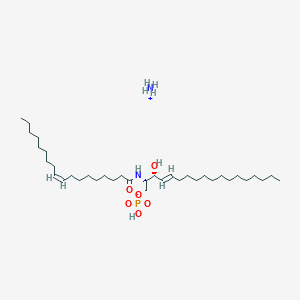
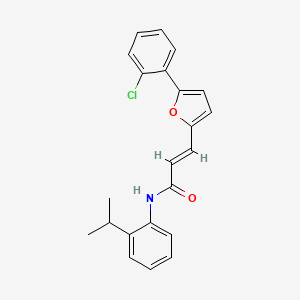

![[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11942132.png)
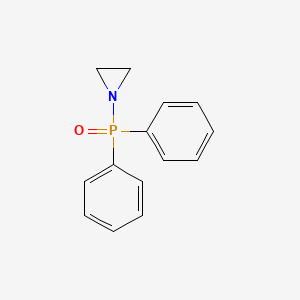
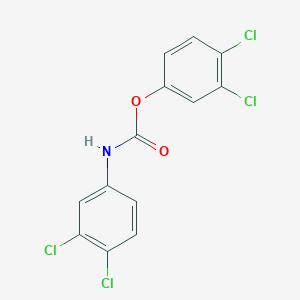
![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)
![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)
